molecular formula C14H15NO3 B2691136 2-Methoxy-6-(2-methoxyphenoxy)aniline CAS No. 1991462-11-3

2-Methoxy-6-(2-methoxyphenoxy)aniline

Cat. No. B2691136
CAS RN: 1991462-11-3
M. Wt: 245.278
InChI Key: NSPCYMTZSXSKIJ-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(2-methoxyphenoxy)aniline” is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.28 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H15NO3/c1-16-10-6-3-4-7-11(10)18-13-9-5-8-12(17-2)14(13)15/h3-9H,15H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 245.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Anticancer Applications

Research on derivatives of methoxy-substituted anilines has shown significant promise in the development of anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with excellent blood-brain barrier penetration, showing high efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Synthesis and Characterization of Metal Complexes

Another application is found in the synthesis and characterization of metal complexes with methoxy-substituted anilines acting as ligands. A study by Osowole (2011) explored the formation of metal complexes using 4-(thiophen-3-yl)-aniline and o-vanillin to form an ONS donor Schiff base, indicating the structural versatility and utility of methoxy-substituted anilines in coordination chemistry (Osowole, 2011).

Tubulin Polymerization Inhibitors

Methoxy-substituted anilines have also been investigated for their role in inhibiting tubulin polymerization, a key process in cell division. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a promising antiproliferative agent toward human cancer cells, likely due to its inhibition of tubulin polymerization and microtubule formation (Minegishi et al., 2015).

Material Science and Polymer Chemistry

In the field of materials science and polymer chemistry, the electrochemical copolymerization of aniline and o-aminophenol to synthesize poly(aniline-co-o-aminophenol) demonstrates the relevance of methoxy-substituted anilines. This copolymerization process affects the copolymer's properties and rate, indicating the potential for creating novel materials with tailored electrical and optical properties (Mu, 2004).

Environmental and Catalysis Applications

Furthermore, methoxy-substituted anilines have been studied in the context of environmental science and catalysis, such as in the degradation of methoxyanilines in aqueous solutions via Fenton-like oxidation. This research underscores the potential for utilizing these compounds in environmental remediation and the development of more efficient catalytic processes (Chaturvedi & Katoch, 2020).

properties

IUPAC Name

2-methoxy-6-(2-methoxyphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-16-10-6-3-4-7-11(10)18-13-9-5-8-12(17-2)14(13)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPCYMTZSXSKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC2=CC=CC=C2OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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